N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine: is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps, starting with the formation of the benzodioxin core. One common approach is the reaction of 1,4-benzodioxin-6-amine with cyclobutyl bromide under suitable conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the benzodioxin ring.
Scientific Research Applications
Chemistry: N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.
Biology: The compound has been studied for its biological activity, including its potential as an inhibitor of bacterial biofilms and its hemolytic activity.
Medicine: Research has explored the use of this compound in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory conditions.
Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of bacterial biofilm inhibition, the compound may interfere with the formation of the extracellular polymeric substances that constitute the biofilm matrix.
Comparison with Similar Compounds
1,4-Benzodioxan-6-amine: A closely related compound without the cyclobutyl group.
N-alkyl-2,3-dihydro-1,4-benzodioxin-6-amines: Variants with different alkyl groups attached to the benzodioxin ring.
Uniqueness: N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine stands out due to the presence of the cyclobutyl group, which imparts unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-9(3-1)13-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8-9,13H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFVAPDUXLEFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.